molecular formula C12H11N3O2 B166717 5-Cyano-DL-tryptophan CAS No. 139393-02-5

5-Cyano-DL-tryptophan

Cat. No. B166717
M. Wt: 229.23 g/mol
InChI Key: RWUVZHFIVNNDBO-UHFFFAOYSA-N
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Description

5-Cyano-DL-tryptophan is a tryptophan analogue used in the preparation of other tryptophan analogues .


Synthesis Analysis

The synthesis of 5-Cyano-DL-tryptophan has been studied in the context of its use as a dual infrared and fluorescence spectroscopic label to assess structural dynamics in proteins . The position of the nitrile substitution and the solvent environment influence the spectroscopic properties .


Molecular Structure Analysis

The molecular formula of 5-Cyano-DL-tryptophan is C12H11N3O2 . The position of the nitrile substitution and the solvent environment influences its spectroscopic properties .


Chemical Reactions Analysis

The steady state and time-resolved fluorescence and infrared (IR) properties of 5-cyanotryptophan (CNTrp) have been investigated and compared . The nitrile absorption in the IR region can provide local structural information as it responds sensitively to changes in electrostatics and hydrogen bond (HB) interactions .


Physical And Chemical Properties Analysis

5-Cyano-DL-tryptophan has a molecular weight of 229.24 . It appears as an off-white solid . The nitrile absorption in the IR region can provide local structural information as it responds sensitively to changes in electrostatics and hydrogen bond (HB) interactions .

Scientific Research Applications

  • Summary of the Application: 5-Cyano-DL-tryptophan (5-CNTrp) is used as a dual infrared and fluorescence spectroscopic label to assess structural dynamics in proteins . The steady state and time-resolved fluorescence and infrared (IR) properties of 5-CNTrp are investigated and compared, and the tryptophan (Trp) analogs are found to be very attractive to study structural and dynamic properties of proteins .
  • Methods of Application or Experimental Procedures: The position of the nitrile substitution as well as the solvent environment influences the spectroscopic properties (solvatochromism). The nitrile absorption in the IR region can provide local structural information as it responds sensitively to changes in electrostatics and hydrogen bond (HB) interactions .
  • Results or Outcomes: The benefits of 5-CNTrps are that they absorb and emit separately from the naturally occurring Trp and that in these dual fluorescence/vibrational labels, observables of IR and fluorescence spectroscopy are modulated differently by their surroundings. Because IR absorption and fluorescence operate on different time and length scales, they thus provide complementary structural information .

Safety And Hazards

In case of contact with skin or eyes, rinse with pure water for at least 15 minutes and consult a doctor . If ingested, rinse mouth with water, do not induce vomiting, and seek medical attention immediately .

Future Directions

The benefits of CNTrps are that they absorb and emit separately from the naturally occurring Trp and that in these dual fluorescence/vibrational labels, observables of IR and fluorescence spectroscopy are modulated differently by their surroundings . Because IR absorption and fluorescence operate on different time and length scales, they thus provide complementary structural information .

properties

IUPAC Name

2-amino-3-(5-cyano-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c13-5-7-1-2-11-9(3-7)8(6-15-11)4-10(14)12(16)17/h1-3,6,10,15H,4,14H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWUVZHFIVNNDBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=CN2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647373
Record name 5-Cyanotryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyano-DL-tryptophan

CAS RN

139393-02-5
Record name 5-Cyanotryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AJ Blaszczyk, B Wang, A Silakov, JV Ho… - Journal of Biological …, 2017 - ASBMB
TsrM catalyzes the methylation of C2 in l-tryptophan (Trp). This reaction is the first step in the biosynthesis of the quinaldic acid moiety of the thiopeptide antibiotic thiostrepton, which …
Number of citations: 33 www.jbc.org
AJ Blaszczyk - 2018 - search.proquest.com
Cobalamin is a complex organocofactor that is required for a number of biologically important reactions. A subclass of radical S-adenosylmethionine (SAM) enzymes, known as class B …
Number of citations: 2 search.proquest.com
HW Tseng - 2023 - depositonce.tu-berlin.de
Incorporation of aromatic non-canonical amino acids in the orange carotenoid protein with spectral signature study using design Page 1 Incorporation of Aromatic Non-Canonical Amino …
Number of citations: 2 depositonce.tu-berlin.de

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